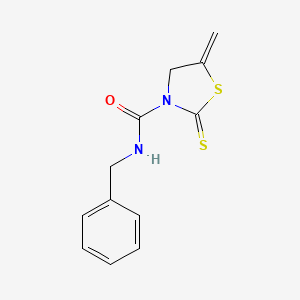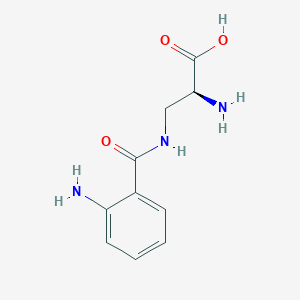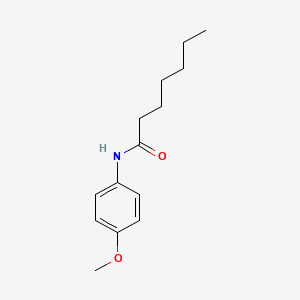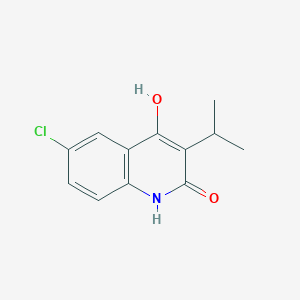![molecular formula C19H30Si B14243863 Trimethyl[(4-octylphenyl)ethynyl]silane CAS No. 340038-96-2](/img/structure/B14243863.png)
Trimethyl[(4-octylphenyl)ethynyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(4-octylphenyl)ethynyl]silane is an organosilicon compound with the molecular formula C19H30Si. It is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 4-octylphenyl group. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-octylphenyl)ethynyl]silane typically involves the reaction of trimethylsilylacetylene with 4-octylphenylacetylene under specific conditions. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(4-octylphenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or ozone are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Tetrabutylammonium fluoride is a typical reagent for desilylation reactions.
Major Products Formed
Oxidation: Formation of 4-octylphenyl ketones or carboxylic acids.
Reduction: Formation of 4-octylphenyl alkanes or alkenes.
Substitution: Formation of various functionalized derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl[(4-octylphenyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Material Science: Employed in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Trimethyl[(4-octylphenyl)ethynyl]silane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and trimethylsilyl groupsThe molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar structure but with a phenyl group instead of a 4-octylphenyl group.
Ethynyltrimethylsilane: Contains an ethynyl group attached to a trimethylsilyl group without any additional substituents.
Uniqueness
Trimethyl[(4-octylphenyl)ethynyl]silane is unique due to the presence of the 4-octylphenyl group, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic characteristics and enhanced stability .
Properties
CAS No. |
340038-96-2 |
|---|---|
Molecular Formula |
C19H30Si |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
trimethyl-[2-(4-octylphenyl)ethynyl]silane |
InChI |
InChI=1S/C19H30Si/c1-5-6-7-8-9-10-11-18-12-14-19(15-13-18)16-17-20(2,3)4/h12-15H,5-11H2,1-4H3 |
InChI Key |
NOTAEPPLSIFUGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1,6-dioxaspiro[4.6]undecane](/img/structure/B14243780.png)
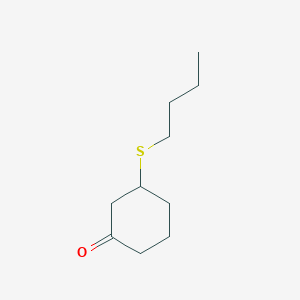


![7,8-Dimethoxy-4-methyl-1H-indeno[1,2-b]pyridine-5,9-dione](/img/structure/B14243811.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14243817.png)
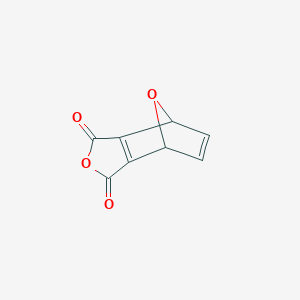
![[(1S,2S)-1-amino-2,3-dihydro-1H-benzo[f]chromen-2-yl]methanol](/img/structure/B14243819.png)
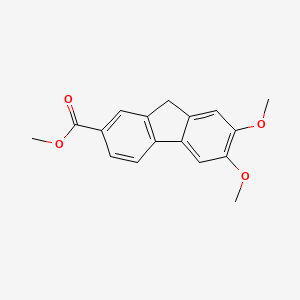
![N-Cyclohexyl-N-methyl-4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14243834.png)
